N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-4-12-22-18-16(25-5-2)10-7-11-17(18)26-20(22)21-19(23)14-8-6-9-15(13-14)24-3/h1,6-11,13H,5,12H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIFPQWZQCEAHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC=C3)OC)N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide can be achieved through a multi-step synthetic route. One common method involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . This intermediate can then be further reacted with appropriate reagents to introduce the ethoxy and methoxybenzamide groups, resulting in the final compound.
Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis to achieve higher yields and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular oxygen, reducing agents like sodium borohydride, and halogenating agents.
For example, the compound can undergo visible-light-induced oxidative formylation with molecular oxygen in the absence of an external photosensitizer, leading to the formation of formamides . This reaction involves the generation of singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide exhibit significant antimicrobial properties. For instance, studies have shown that benzothiazole derivatives can act against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .
Anticancer Properties
The compound has been evaluated for its anticancer activity. Benzothiazole derivatives are known to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that certain derivatives can effectively target cancer cells while sparing normal cells .
Antiparasitic Activity
Recent investigations have highlighted the efficacy of benzothiazole-based compounds against protozoan parasites such as Plasmodium falciparum (the causative agent of malaria) and Trypanosoma species (responsible for diseases like Chagas disease). The structure of this compound may contribute to its activity against these pathogens due to its ability to interfere with metabolic pathways essential for parasite survival .
Fungicidal Properties
The compound's structure suggests potential applications in agriculture as a fungicide. Benzothiazole derivatives are known for their antifungal activities, which can be harnessed to protect crops from fungal pathogens. Studies have indicated that similar compounds exhibit broad-spectrum antifungal effects, making them suitable for inclusion in crop protection formulations .
Herbicidal Activity
In addition to fungicidal properties, there is evidence suggesting that benzothiazole-based compounds can also possess herbicidal activity. This could be valuable in developing selective herbicides that target specific weed species while minimizing damage to crops .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, the compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- N-(4-Methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide (): Substituents: Replaces the 3-methoxybenzamide with a 4-nitrobenzamide group. Applications: Nitro groups often enhance antibacterial or antiparasitic activity but may increase toxicity .
- 3,4-Dimethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide (): Substituents: Features additional methyl and methoxy groups on the benzothiazole and benzamide moieties. The 3,4-dimethoxybenzamide may favor hydrogen bonding with biological targets .
Substituent Modifications
- N-(4-Methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide (): Substituents: Propenyl (allyl) instead of propargyl and a pivalamide (2,2-dimethylpropanamide) group. The bulky pivalamide may reduce solubility but increase metabolic stability .
N-(2,3-Dihydro-1H-inden-2-yl)-3-methoxybenzamide derivatives () :
Functional Group Comparisons
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide () :
- N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (): Core: Thiadiazole with an acryloyl group.
Table 1: Key Properties of Selected Compounds
*LogP estimated via computational tools.
Biological Activity
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H24N2O3S. The compound features a benzothiazole moiety which is known for its diverse biological activities.
Research indicates that compounds containing benzothiazole structures can exhibit various mechanisms of action, including:
- Enzyme Inhibition : Benzothiazole derivatives have been shown to inhibit enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial in neurodegenerative diseases.
- Antioxidant Activity : These compounds may also function as antioxidants, reducing oxidative stress in cells.
- Anti-inflammatory Effects : Some studies suggest that benzothiazole derivatives can modulate inflammatory pathways.
Biological Activity Data
Case Studies and Research Findings
- Neurodegenerative Disease Models :
- Cancer Research :
- Inflammation Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
